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molecular formula C9H14O6 B3058635 Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 90613-41-5

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No. B3058635
M. Wt: 218.2 g/mol
InChI Key: ROZOUYVVWUTPNG-UHFFFAOYSA-N
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Patent
US07022689B2

Procedure details

To a stirred solution of 1.23 mL of dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in 12 mL of methanol was added slowly 3.0 mL of 2 mol/L sodium hydroxide solution under ice-cooling. After being stirred at room temperature for 24 hours, the reaction mixture was concentrated under reduced pressure, and the residue was diluted with 15 ml of water. After the mixture was washed with diethyl ether, acidified by addition of 4 mL of 2 mol/L hydrochloric acid. After the aqueous layer was extracted with dichloromethane, the organic layer was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 0.686 g of 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid monomethyl ester.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[O:6][CH:5]([C:7]([O:9]C)=[O:8])[CH:4]([C:11]([O:13][CH3:14])=[O:12])[O:3]1.[OH-].[Na+]>CO>[CH3:14][O:13][C:11]([CH:4]1[CH:5]([C:7]([OH:9])=[O:8])[O:6][C:2]([CH3:15])([CH3:1])[O:3]1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.23 mL
Type
reactant
Smiles
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with 15 ml of water
WASH
Type
WASH
Details
After the mixture was washed with diethyl ether
ADDITION
Type
ADDITION
Details
acidified by addition of 4 mL of 2 mol/L hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
After the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(=O)C1OC(OC1C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.686 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07022689B2

Procedure details

To a stirred solution of 1.23 mL of dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in 12 mL of methanol was added slowly 3.0 mL of 2 mol/L sodium hydroxide solution under ice-cooling. After being stirred at room temperature for 24 hours, the reaction mixture was concentrated under reduced pressure, and the residue was diluted with 15 ml of water. After the mixture was washed with diethyl ether, acidified by addition of 4 mL of 2 mol/L hydrochloric acid. After the aqueous layer was extracted with dichloromethane, the organic layer was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 0.686 g of 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid monomethyl ester.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[O:6][CH:5]([C:7]([O:9]C)=[O:8])[CH:4]([C:11]([O:13][CH3:14])=[O:12])[O:3]1.[OH-].[Na+]>CO>[CH3:14][O:13][C:11]([CH:4]1[CH:5]([C:7]([OH:9])=[O:8])[O:6][C:2]([CH3:15])([CH3:1])[O:3]1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.23 mL
Type
reactant
Smiles
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with 15 ml of water
WASH
Type
WASH
Details
After the mixture was washed with diethyl ether
ADDITION
Type
ADDITION
Details
acidified by addition of 4 mL of 2 mol/L hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
After the aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(=O)C1OC(OC1C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.686 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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